molecular formula C16H16O2 B1323931 3,5-Dimethyl-2'-methoxybenzophenone CAS No. 750633-54-6

3,5-Dimethyl-2'-methoxybenzophenone

Cat. No. B1323931
M. Wt: 240.3 g/mol
InChI Key: GNJOAHDWLUYRCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-2’-methoxybenzophenone is 1S/C16H16O2/c1-11-8-12(2)10-13(9-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photophysical Behavior Study

Research has explored the photophysical behavior of DFHBI derivatives, including (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4 H-imidazol-4-one (DFHBI), which is closely related to 3,5-Dimethyl-2'-methoxybenzophenone. These studies are significant for understanding the fluorescence and photoisomerization properties of these compounds, often used in imaging RNA and other biochemical applications (Santra et al., 2019).

Synthesis and Characterization

The synthesis of compounds related to 3,5-Dimethyl-2'-methoxybenzophenone has been a focus of several studies. For instance, the synthesis of 2-Hydroxy-4-methoxybenzophenone, a derivative of benzophenone, has been studied under various conditions, revealing insights into the chemical reactions and yields of such compounds (Li Bin-dong, 2005).

Applications in Photodynamic Therapy

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including 3,5-Dimethyl-2'-methoxybenzophenone, demonstrated its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment. This is due to its excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Photoreactions in Organic Synthesis

The photochemistry of compounds related to 3,5-Dimethyl-2'-methoxybenzophenone has been studied, with a focus on their photoreactions. These studies are crucial in synthetic organic chemistry, where such photoreactions can be used tocreate specific compounds or modify existing structures (Plíštil et al., 2006).

Stability in Chlorinated Water

Investigations into the stability of UV filters like 3,5-Dimethyl-2'-methoxybenzophenone in chlorinated water are significant. These studies help understand the degradation pathways and formation of by-products, which is vital for assessing environmental impact and safety (Negreira et al., 2008).

Diffusion in Polyolefins

Research has been conducted on the diffusion of benzophenone derivatives, including 3,5-Dimethyl-2'-methoxybenzophenone, in polyolefins. Such studies are important in understanding how these compounds interact with polymers, which has implications in materials science and engineering (Cicchetti et al., 1968).

Environmental Impact and Detection

The environmental impact of compounds like 3,5-Dimethyl-2'-methoxybenzophenone is also a research focus, particularly their presence in water samples and potential as environmental contaminants. This research is crucial for environmental monitoring and management (Negreira et al., 2009).

properties

IUPAC Name

(3,5-dimethylphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-13(9-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJOAHDWLUYRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641463
Record name (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2'-methoxybenzophenone

CAS RN

750633-54-6
Record name (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Böhmer, I Lüderwald, R Martin - Fresenius' Zeitschrift für analytische …, 1979 - Springer
Von einigen Benzophenonen ist bekannt, daß sie im Massenspektrometer durch charakteristische α-Spaltungen und Umlagerungen fragmentiert werden. Durch Friedel-Crafts-…
Number of citations: 0 link.springer.com

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